2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine
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Description
2-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridin-6-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolopyridine class of compounds and has shown promising results in scientific research.
Scientific Research Applications
Organic Chemistry Synthesis
This compound is used in the synthesis of heterocyclic compounds, which have enormous applications in medicinal and pharmaceutical chemistry . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established .
Medicinal Chemistry
1,2,4-triazolo [1,5- a ]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Material Science
These types of compounds have various applications in the material sciences fields . For example, 1,2,4-triazolo [1,5- a ]pyridine (TP) is employed as a novel electron acceptor to construct a deep-blue bipolar fluorescent emitter (TPP-PPI) for the first time .
Agrochemistry
Compounds containing triazole have an important application value in agrochemistry . Its unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors inducing broad-spectrum biological activities .
Antimicrobial Activity
Triazole compounds exhibit broad biological activities, such as antimicrobial . They form a variety of non-covalent bonds with enzymes and receptors, which can lead to these activities .
Anticancer Activity
Triazole compounds, including 1,2,4-triazolo [1,5- a ]pyridine, have shown anticancer activity . For example, Letrozole, anastrozole, and vorozole as anticancer drugs are very effective .
properties
IUPAC Name |
2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN4/c13-9-3-1-2-8(6-9)12-15-11-5-4-10(14)7-17(11)16-12/h1-7H,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMPAOGBARMJKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C=C(C=CC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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